1-Ethyl-3-(5-hydroxypentyl)urea

描述

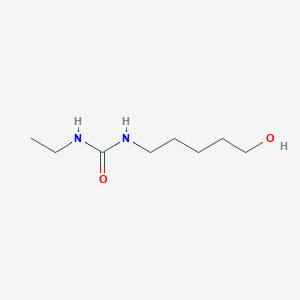

1-Ethyl-3-(5-hydroxypentyl)urea is a urea derivative characterized by an ethyl group and a 5-hydroxypentyl substituent attached to the urea core. For instance, 1-(5-hydroxypentyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)urea (compound I in ) shares the hydroxypentyl moiety and is utilized in polymer synthesis, suggesting that this compound may also serve as a precursor in material science or medicinal chemistry . The hydroxypentyl chain likely enhances solubility and hydrogen-bonding capacity, influencing its reactivity and biological interactions.

属性

IUPAC Name |

1-ethyl-3-(5-hydroxypentyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-2-9-8(12)10-6-4-3-5-7-11/h11H,2-7H2,1H3,(H2,9,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPCFVBPJQIXKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-(5-hydroxypentyl)urea can be synthesized through a multi-step process involving the reaction of ethylamine with 5-hydroxypentyl isocyanate. The reaction typically occurs under controlled conditions, such as a specific temperature range and the presence of a catalyst, to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality of the final product.

化学反应分析

Types of Reactions: 1-Ethyl-3-(5-hydroxypentyl)urea undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The ethyl or hydroxypentyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

科学研究应用

Chemical Properties and Mechanism of Action

1-Ethyl-3-(5-hydroxypentyl)urea is classified as a 1,3-disubstituted urea. Its structure allows it to engage in hydrogen bonding and hydrophobic interactions, making it suitable for various applications. The hydroxy group can form hydrogen bonds with biological macromolecules, which is crucial for its role in enzyme inhibition and protein interactions .

Chemistry

In the realm of chemistry, this compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure enables researchers to explore new reaction mechanisms and pathways, potentially leading to the development of novel compounds with desired properties.

Biology

The compound has significant implications in biological research, particularly as a potential inhibitor of soluble epoxide hydrolase (sEH), which is a therapeutic target for conditions like hypertension and inflammation. Studies have demonstrated that this compound can effectively inhibit sEH activity, thereby reducing blood pressure in animal models . This inhibition is linked to the modulation of epoxide hydrolysis, which plays a critical role in cardiovascular health.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its ability to maintain hydration makes it valuable in formulations for cosmetics and pharmaceuticals. For instance, it acts as a moisturizer in skin care products and aids in maintaining the stability of aqueous polymer compositions .

Table 1: Summary of Applications

| Application Area | Specific Use Cases | Mechanism |

|---|---|---|

| Chemistry | Synthesis of organic molecules | Intermediate compound |

| Biology | Inhibition of soluble epoxide hydrolase | Modulates epoxide hydrolysis |

| Industry | Cosmetic formulations | Moisturizer and stability aid |

Case Study 1: Inhibition of Soluble Epoxide Hydrolase

A study evaluated the effects of various 1,3-disubstituted ureas on sEH inhibition. The results indicated that this compound significantly reduced blood pressure in spontaneously hypertensive rats compared to control groups. The compound's pharmacokinetic properties were also assessed, revealing improved bioavailability when polar groups were incorporated into its structure .

Case Study 2: Cosmetic Applications

In cosmetic formulations, the use of this compound was investigated for its moisturizing effects. A series of tests demonstrated that products containing this compound exhibited enhanced moisture retention properties compared to those without it. This finding supports its application as a key ingredient in skin care products aimed at improving hydration levels .

作用机制

The mechanism of action of 1-Ethyl-3-(5-hydroxypentyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the context of its application and the specific targets involved.

相似化合物的比较

Comparison with Structurally Similar Urea Derivatives

The following table summarizes key properties of 1-Ethyl-3-(5-hydroxypentyl)urea and analogous compounds, emphasizing substituent effects on physical, chemical, and functional attributes:

*Estimated based on molecular formula (C₈H₁₈N₂O₂).

Substituent Effects on Physical Properties

- Chain Length and Hydrophilicity : The hydroxypentyl group in this compound provides greater hydrophilicity and hydrogen-bonding capacity compared to the shorter hydroxyethyl chain in 1-Ethyl-3-(2-hydroxyethyl)urea. This longer chain may enhance solubility in polar solvents, critical for biological applications .

- Aromatic vs. In contrast, aliphatic chains (e.g., hydroxypentyl) typically lower melting points due to reduced crystallinity .

生物活性

1-Ethyl-3-(5-hydroxypentyl)urea is an organic compound that belongs to the class of substituted ureas. Its biological activity has garnered interest due to its potential applications in various fields, including pharmacology and biochemistry. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

This compound has the molecular formula . It is characterized by an ethyl group and a hydroxypentyl group attached to the nitrogen atoms of the urea moiety. The compound can be synthesized through a multi-step process involving ethylamine and 5-hydroxypentyl isocyanate under controlled conditions to ensure high purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may function as an inhibitor or activator , modulating the activity of these targets and influencing various biochemical pathways .

The compound's structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to biological macromolecules. This interaction can lead to significant changes in enzyme kinetics or receptor activation, potentially resulting in therapeutic effects.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. The compound has shown activity against various bacterial strains, suggesting its potential as an antimicrobial agent. This property may be particularly useful in developing new treatments for infections caused by resistant bacteria .

Enzyme Interaction Studies

The interaction of this compound with enzymes has been a focus of research. For instance, studies on urease immobilization have demonstrated that compounds like this can enhance enzyme stability and activity, which is essential for applications in biocatalysis and biosensing .

Research Findings

A summary of key research findings related to this compound includes:

Case Studies

Case Study 1: Antimicrobial Efficacy

In a recent study, this compound was tested against E. coli and S. aureus. The results indicated a significant reduction in bacterial viability, supporting its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Enzyme Stability Enhancement

Another investigation focused on the immobilization of urease using polymeric supports functionalized with this compound. The immobilized enzyme exhibited improved thermal stability and reusability, making it suitable for industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。